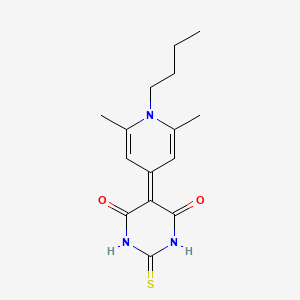
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an interesting organic compound that combines characteristics of both pyridine and dihydropyrimidine groups. These hybrid structures often exhibit unique chemical properties and biological activities, making them useful in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions : The synthesis of 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione usually involves multi-step organic reactions. A common approach might start with the condensation of 1-butyl-2,6-dimethylpyridine with a suitable dihydropyrimidine precursor under acidic or basic conditions. This is followed by cyclization and thiolation steps to introduce the thioxodihydropyrimidine moiety. Industrial Production Methods : Large-scale production of such compounds can involve optimized catalytic processes and continuous flow reactions to ensure high yields and purity. The exact methodologies often depend on the target application's requirements and the compound's specific properties.
化学反应分析
Types of Reactions : This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The presence of both pyridine and dihydropyrimidine units allows it to participate in diverse chemical processes. Common Reagents and Conditions : Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions can involve electrophiles or nucleophiles depending on the desired modification. Major Products Formed : Depending on the reaction type, the products might include oxidized or reduced versions of the original compound, substituted analogs with different functional groups, or even entirely new structures if complex rearrangements occur.
科学研究应用
This compound finds use in several research areas: Chemistry : As a building block in the synthesis of more complex organic molecules or as a ligand in coordination chemistry. Biology : Due to its potential biological activities, it can be used in studies related to enzyme inhibition, receptor binding, or antimicrobial properties. Medicine : Investigated for its therapeutic potential, possibly in drug development for treating specific diseases. Industry : Utilized in material science for the development of new polymers or as an additive to enhance product properties.
作用机制
The mechanism by which 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects typically involves its interaction with specific molecular targets. These could include enzymes or receptors, where it may bind and modulate their activity. The pathways involved can range from enzyme inhibition to receptor activation or antagonism, depending on the application context.
相似化合物的比较
Compared to other pyridine- and dihydropyrimidine-based compounds, 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups. This structural hybrid can result in distinct chemical reactivity and biological activity profiles. Similar Compounds : Examples might include other pyridine-thioxodihydropyrimidine derivatives or compounds featuring similar functional group combinations but with different substituents.
This comprehensive overview should give you a solid understanding of this compound. Whether you're diving into synthetic chemistry, exploring its applications in biology or medicine, or simply comparing it with other similar compounds, there's plenty to appreciate about this intriguing molecule.
属性
IUPAC Name |
5-(1-butyl-2,6-dimethylpyridin-4-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-5-6-18-9(2)7-11(8-10(18)3)12-13(19)16-15(21)17-14(12)20/h7-8H,4-6H2,1-3H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIKZGZSHSTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=S)NC2=O)C=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)
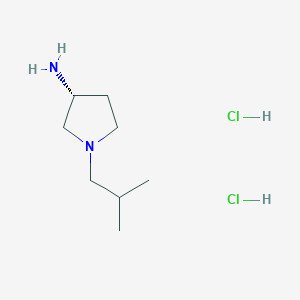
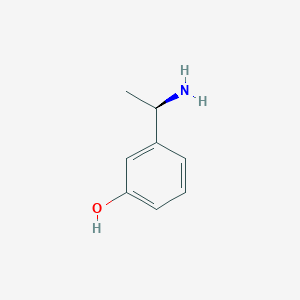
![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

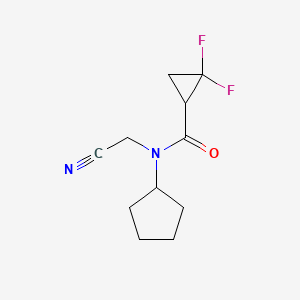
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
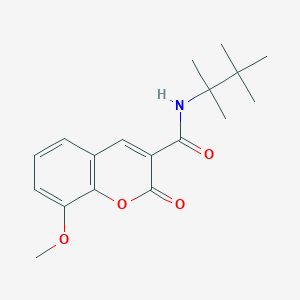
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2768254.png)
